What is the chemical structure of Lansoprazole Sulfone
What is the chemical structure of Lansoprazole Sulfone
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of Lansoprazole Sulfone. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Lansoprazole Sulfone is primarily known as a major phase I metabolite of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] It is formed in the body through the oxidation of the sulfinyl group of Lansoprazole, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[1] Lansoprazole Sulfone is also considered an impurity in the bulk synthesis of Lansoprazole.[2] Its formal chemical name is 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole.[1][3]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Lansoprazole Sulfone are summarized in the table below, providing a clear reference for its key identifiers and properties.
| Property | Value |
| IUPAC Name | 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfonyl]-1H-benzimidazole[4][5] |
| Synonyms | AG-1813, Lansoprazole EP Impurity B, USP Lansoprazole Related Compound A[1][3][6] |
| CAS Number | 131926-99-3[1][7][8] |
| Chemical Formula | C₁₆H₁₄F₃N₃O₃S[1][3][7][8] |
| Molecular Weight | 385.36 g/mol [3][5][7] |
| Appearance | White to Off-White Solid[3] |
| Melting Point | 207 °C[7] |
| Purity | >95% (HPLC)[5] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 5 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml[1] |
Synthesis and Experimental Protocols
Lansoprazole Sulfone is synthesized through the oxidation of its corresponding sulfide precursor, Lansoprazole Sulfide. While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on common organic chemistry principles.
Experimental Protocol: Oxidation of Lansoprazole Sulfide
Objective: To synthesize Lansoprazole Sulfone by oxidizing Lansoprazole Sulfide.
Materials:
-
Lansoprazole Sulfide
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM) or Chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve Lansoprazole Sulfide in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in the same solvent to the cooled solution of Lansoprazole Sulfide. The use of a slight excess of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude Lansoprazole Sulfone by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Spectroscopic Characterization
The structural elucidation and confirmation of Lansoprazole Sulfone are typically achieved through a combination of spectroscopic methods. A comprehensive certificate of analysis for a reference standard of this compound would include the following data.[6]
| Spectroscopic Technique | Description |
| ¹H-NMR (Proton NMR) | Provides information on the number of different types of protons and their chemical environments, which is crucial for confirming the arrangement of atoms in the molecule.[6][9] |
| ¹³C-NMR (Carbon-13 NMR) | Used to determine the number of non-equivalent carbon atoms and their electronic environments, complementing the data from ¹H-NMR for a complete structural assignment.[4] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound by measuring the mass-to-charge ratio of its molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2][4][6] |
| Infrared Spectroscopy (IR) | Identifies the functional groups present in the molecule, such as the sulfonyl (S=O) group, N-H bonds, and aromatic rings, based on their characteristic absorption frequencies.[6] |
Biological Significance and Metabolic Pathway
Lansoprazole Sulfone is the primary metabolite of Lansoprazole.[1][8] The biotransformation occurs in the liver and is mediated by the cytochrome P450 system, specifically the CYP3A4 isozyme.[1] This metabolic process involves the oxidation of the sulfur atom in the sulfinyl bridge of the Lansoprazole molecule to a sulfone group.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Naarini Molbio Pharma [naarini.com]
- 4. Lansoprazole Sulfone | C16H14F3N3O3S | CID 10385385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lansoprazole Sulfone | CAS 131926-99-3 | LGC Standards [lgcstandards.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Lansoprazole sulfone | 131926-99-3 | IL32158 | Biosynth [biosynth.com]
- 8. echemi.com [echemi.com]
- 9. LANSOPRAZOLE SULFONE(131926-99-3) 1H NMR spectrum [chemicalbook.com]
